6-Fold Superior p53 Transcriptional Activation Compared to CHEMBL4240212
This compound activates p53 transcriptional activity with an EC50 of 2 nM, which is 6-fold more potent than the structurally related analog CHEMBL4240212 (EC50 = 12 nM) [1]. The target compound contains a 4-methyl-2,3-dihydroquinoxaline sulfonyl moiety, whereas CHEMBL4240212 features a dihydroquinoline sulfonamide core, demonstrating that the specific quinoxaline substitution is critical for enhanced potency [2]. Both compounds were evaluated in the same HEK293 cell-based luciferase reporter assay measuring p53-dependent transcriptional activity after 20-22 hours [1].
| Evidence Dimension | p53 transcriptional activation potency |
|---|---|
| Target Compound Data | EC50 = 2 nM |
| Comparator Or Baseline | CHEMBL4240212 (BDBM50463351): EC50 = 12 nM |
| Quantified Difference | 6-fold lower EC50 (higher potency) |
| Conditions | HEK293 cells coexpressing TK-driven Rluc, luciferase reporter assay, 20-22 hr incubation |
Why This Matters
For researchers seeking maximal p53 pathway activation at minimal compound concentrations, this 6-fold potency advantage directly translates to lower effective doses, reduced off-target risk, and more robust experimental windows.
- [1] BindingDB. BDBM50463353 (CHEMBL4248974) and BDBM50463351 (CHEMBL4240212): Induction of p53 transcriptional activity (unknown origin) expressed in HEK293 cells coexpressing TK-driven Rluc after 20 to 22 hrs by luciferase reporter gene assay. View Source
- [2] BindingDB. Structural comparison: BDBM50463353 (CHEMBL4248974) vs. BDBM50463351 (CHEMBL4240212). View Source
